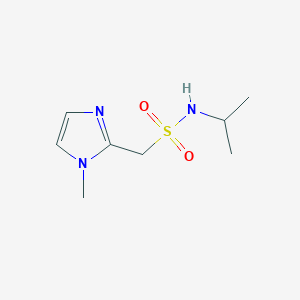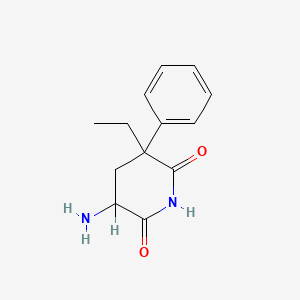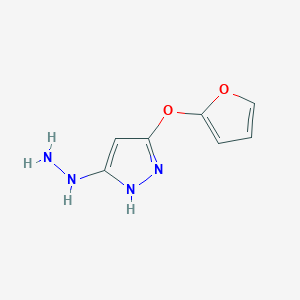
2-Chloro-12,13-dimethoxy-6-phenyl-7,9,10,14-tetrahydroisoquino(2,1-d)(1,4)benzodiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,9,10,14b-Tetrahydro-2-chloro-12,13-dimethoxy-6-phenylisoquino[2,1-d][1,4]benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a chloro group, two methoxy groups, and a phenyl group. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine, where they are used for their sedative, anxiolytic, and muscle relaxant properties.
准备方法
The synthesis of 7,9,10,14b-Tetrahydro-2-chloro-12,13-dimethoxy-6-phenylisoquino[2,1-d][1,4]benzodiazepine involves several steps. The synthetic route typically starts with the preparation of the isoquinoline core, followed by the introduction of the chloro and methoxy groups. The phenyl group is then added through a series of reactions that may include Friedel-Crafts acylation or alkylation. The final step involves the cyclization of the intermediate compounds to form the benzodiazepine ring system. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
化学反应分析
7,9,10,14b-Tetrahydro-2-chloro-12,13-dimethoxy-6-phenylisoquino[2,1-d][1,4]benzodiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
7,9,10,14b-Tetrahydro-2-chloro-12,13-dimethoxy-6-phenylisoquino[2,1-d][1,4]benzodiazepine has several scientific research applications:
Chemistry: It is used as a model compound in the study of benzodiazepine chemistry and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is conducted to explore its potential therapeutic uses, particularly in the treatment of anxiety, insomnia, and muscle spasms.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other complex molecules.
作用机制
The mechanism of action of 7,9,10,14b-Tetrahydro-2-chloro-12,13-dimethoxy-6-phenylisoquino[2,1-d][1,4]benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.
相似化合物的比较
Similar compounds to 7,9,10,14b-Tetrahydro-2-chloro-12,13-dimethoxy-6-phenylisoquino[2,1-d][1,4]benzodiazepine include other benzodiazepines such as diazepam, lorazepam, and alprazolam. Compared to these compounds, 7,9,10,14b-Tetrahydro-2-chloro-12,13-dimethoxy-6-phenylisoquino[2,1-d][1,4]benzodiazepine may exhibit unique pharmacological properties due to its specific structural features, such as the presence of the chloro and methoxy groups. These structural differences can influence its binding affinity to the GABA receptor and its overall pharmacokinetic profile.
属性
CAS 编号 |
62206-00-2 |
|---|---|
分子式 |
C25H23ClN2O2 |
分子量 |
418.9 g/mol |
IUPAC 名称 |
2-chloro-12,13-dimethoxy-6-phenyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepine |
InChI |
InChI=1S/C25H23ClN2O2/c1-29-23-12-17-10-11-28-15-22(16-6-4-3-5-7-16)27-21-9-8-18(26)13-20(21)25(28)19(17)14-24(23)30-2/h3-9,12-14,25H,10-11,15H2,1-2H3 |
InChI 键 |
JGKYITUCSFGHGO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C3C4=C(C=CC(=C4)Cl)N=C(CN3CCC2=C1)C5=CC=CC=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde](/img/structure/B13965070.png)



![tert-Butyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13965086.png)


![8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13965097.png)




